2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide
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Overview
Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide is a compound that belongs to the class of pyrazolylpyridazine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and hypotensive properties
Preparation Methods
The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide involves several steps. One common method includes the reaction of hydrazide derivatives with aryl isocyanates or isothiocyanates in anhydrous benzene . For example, hydrazide A reacts with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate to form the desired compound. The reaction conditions typically involve refluxing the mixture with stirring for several hours, followed by cooling and the addition of ice water to precipitate the product .
Chemical Reactions Analysis
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being studied for potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate enzyme activities and receptor functions. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes or interact with bacterial cell membranes to exert antibacterial effects .
Comparison with Similar Compounds
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide can be compared with other pyrazolylpyridazine derivatives, such as:
2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: This compound also exhibits biological activities and is used in similar applications.
2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetyl-N-ethylhydrazinecarbothioamide: Another derivative with comparable properties and uses.
Properties
IUPAC Name |
N-cyclohexyl-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c21-14(17-12-5-2-1-3-6-12)11-22-15-8-7-13(18-19-15)20-10-4-9-16-20/h4,7-10,12H,1-3,5-6,11H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTFWJQRPUGGNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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